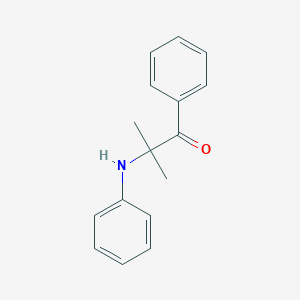

2-Anilino-2-methyl-1-phenyl-1-propanone

Description

2-Anilino-2-methyl-1-phenyl-1-propanone is a ketone derivative featuring a phenyl group at the first carbon (C1) of the propanone backbone. At the second carbon (C2), it bears a methyl group and an anilino (phenylamino) substituent.

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31g/mol |

IUPAC Name |

2-anilino-2-methyl-1-phenylpropan-1-one |

InChI |

InChI=1S/C16H17NO/c1-16(2,17-14-11-7-4-8-12-14)15(18)13-9-5-3-6-10-13/h3-12,17H,1-2H3 |

InChI Key |

YDJBLSIFYOHFBX-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Methylamino)-1-(3-methylphenyl)propan-1-one

- Structure: Features a methylamino group (secondary amine) at C2 and a 3-methylphenyl group at C1 .

- Key Differences: Amino Group: The methylamino group (CH3NH−) is less sterically hindered and more basic than the aromatic anilino group (C6H5NH−) in the target compound.

- Applications: This compound is a cathinone derivative (3-methylmethcathinone), known for stimulant effects in psychoactive substances . The anilino group in the target compound may reduce such activity due to decreased lipophilicity and altered receptor interactions.

2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one

- Structure: Contains a morpholino group (tertiary amine in a six-membered ring) at C2 and a 4-methylthiophenyl group at C1 .

- Phenyl Substituent: The methylthio (−SCH3) group increases lipophilicity and may confer unique redox properties.

- Applications: Morpholino derivatives are often used as photoinitiators in polymers. The target compound’s anilino group could limit such utility due to lower stability under UV light .

2-Anilino-2-methyl-1,3-propanediol

- Structure : A diol derivative with hydroxyl groups at C1 and C3, replacing the ketone and phenyl groups in the target compound .

- Key Differences: Functional Groups: The diol structure increases polarity and hydrogen-bonding capacity, contrasting with the hydrophobic phenyl and ketone in 2-anilino-2-methyl-1-phenyl-1-propanone.

Comparative Analysis of Properties and Hazards

Chemical Reactivity

- This compound: The anilino group may undergo diazotization or oxidation, while the ketone can participate in nucleophilic additions.

- Cathinone Analogs: The methylamino group facilitates condensation reactions, commonly exploited in synthetic cathinone production .

- Morpholino Derivatives: The morpholino ring’s stability under radical conditions makes it suitable for photochemical applications .

Physicochemical Properties

- Solubility: The anilino group’s aromaticity likely reduces water solubility compared to morpholino or methylamino analogs.

- Melting Points: Structural rigidity from the phenyl and anilino groups may elevate the melting point relative to diol or morpholino derivatives, though specific data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.